5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. This compound features a 1,2,4-oxadiazole ring substituted with a methoxyphenyl group and a trifluoromethylphenyl group, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-22-13-7-5-10(6-8-13)15-20-14(21-23-15)11-3-2-4-12(9-11)16(17,18)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZXJDVPLUASHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of 4-methoxybenzohydrazide with 3-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the oxadiazole ring may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, oxadiazoles are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar activities, making it a candidate for drug development and biological studies.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole would depend on its specific biological activity. Generally, oxadiazoles can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,2,4-oxadiazole: Lacks the methoxy and trifluoromethyl groups, resulting in different chemical and biological properties.
5-(4-chlorophenyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine substituent instead of a methoxy group, which can alter its reactivity and biological activity.
5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but without the trifluoromethyl group, affecting its chemical stability and interactions.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in 5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
